molecular formula C13H18BFO3 B6342748 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester CAS No. 2121512-07-8

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester

Cat. No.: B6342748
CAS No.: 2121512-07-8
M. Wt: 252.09 g/mol
InChI Key: ZJIDTVPQHXCQMT-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H18BFO3. It is a derivative of phenylboronic acid and is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group on the aromatic ring, along with a pinacol ester group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester, also known as 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, are typically organic compounds that contain carbon-carbon double bonds or aromatic rings . These targets play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds .

Mode of Action

This compound is a boronic ester, which is widely used in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by the boronic ester, is a key step in many biochemical pathways. This reaction enables the formation of complex organic compounds from simpler precursors, expanding the diversity of molecules that can be synthesized . The downstream effects of these reactions can be vast, influencing a wide range of biochemical processes.

Pharmacokinetics

It’s known that these compounds are relatively stable and readily prepared . Their stability and reactivity make them suitable for use in various chemical reactions.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The action of boronic esters is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically performed in an organic solvent at elevated temperatures . The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and yields the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and optimized reaction conditions are employed to ensure high yields and purity. The use of advanced techniques such as photoinduced borylation and metal-free borylation methods are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Ketones or Aldehydes: Formed from oxidation reactions.

    Substituted Phenylboronic Esters: Formed from substitution reactions.

Scientific Research Applications

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and hydroxyl groups, making it less reactive in certain reactions.

    4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the hydroxyl and methyl groups.

    3-Hydroxyphenylboronic Acid: Contains a hydroxyl group but lacks the fluorine and methyl groups.

Uniqueness

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is unique due to the combination of substituents on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of the pinacol ester group also enhances its stability and solubility in organic solvents .

Properties

IUPAC Name

2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIDTVPQHXCQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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